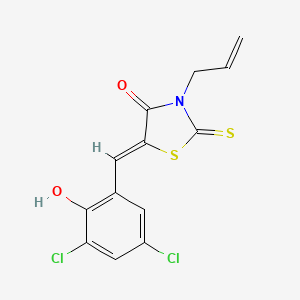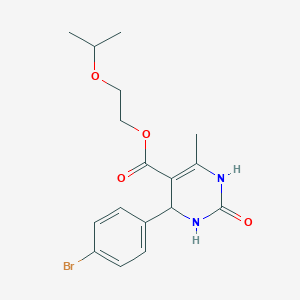
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide, also known as DPIAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoindoline-based inhibitors and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide involves its binding to the active site of enzymes and inhibiting their activity. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide is a reversible inhibitor, meaning that its inhibition of enzyme activity is not permanent and can be reversed by removing the inhibitor from the system.
Biochemical and Physiological Effects
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide has been found to exhibit various biochemical and physiological effects. In addition to its inhibition of enzymes, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide has been found to exhibit antioxidant properties, which can help to protect cells from oxidative damage. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide has also been found to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potency as an inhibitor of enzymes. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide has been found to be a highly effective inhibitor of various enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes.
However, there are also some limitations to using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide in lab experiments. One limitation is that N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide is a relatively complex compound to synthesize, which can make it difficult and expensive to produce in large quantities. Another limitation is that N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide may exhibit off-target effects, meaning that it may interact with other proteins or molecules in addition to its intended target.
Future Directions
There are several future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide. One area of research is to further explore its potential applications as an inhibitor of enzymes involved in various biological processes. Another area of research is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide.
Synthesis Methods
The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrobenzaldehyde with 2-aminobenzoic acid, followed by a cyclization reaction with phthalic anhydride. The resulting product is then reacted with acryloyl chloride to form N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide. The overall synthesis method of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide is shown in Figure 1.
Scientific Research Applications
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide has been widely studied for its potential applications in scientific research. One of the major areas of research for N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide is its use as an inhibitor of various enzymes. For example, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO by N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide can lead to increased levels of these neurotransmitters in the brain, which has potential applications in the treatment of various neurological disorders.
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied as an inhibitor of other enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes by N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3-(3-nitrophenyl)acrylamide can lead to increased levels of acetylcholine in the brain, which has potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
(E)-N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O5/c27-20(13-12-15-6-4-9-17(14-15)26(30)31)24-19-11-5-10-18-21(19)23(29)25(22(18)28)16-7-2-1-3-8-16/h1-14H,(H,24,27)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVWVXJTFNQDFL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-oxo-N-(2-pyridinylmethyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B5101850.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5101863.png)
![ethyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5101866.png)

![5-{3,5-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101878.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5101879.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5101892.png)
![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5101904.png)
![4-benzyl-1-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5101907.png)
![2-benzyl-4-(ethylthio)-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B5101923.png)